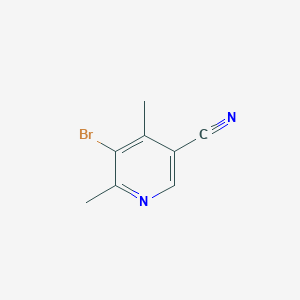

5-Bromo-4,6-dimethylnicotinonitrile

Beschreibung

5-Bromo-4,6-dimethylnicotinonitrile: is a heterocyclic organic compound with the molecular formula C8H7BrN2 . It is a derivative of nicotinonitrile, characterized by the presence of bromine and two methyl groups at the 4 and 6 positions of the pyridine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.

Eigenschaften

IUPAC Name |

5-bromo-4,6-dimethylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-7(3-10)4-11-6(2)8(5)9/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIDZLYWLXOVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1C#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methylation of Pyridine

Step 1 : Introduce methyl groups at positions 4 and 6 via Friedel-Crafts alkylation.

| Reagents | Conditions | Yield | Challenges |

|---|---|---|---|

| CH₃I, AlCl₃, CH₂Cl₂, 0°C | 4 hours | ~50% | Poor regioselectivity; competing side reactions. |

Step 2 : Brominate at position 5 using Br₂/FeBr₃.

| Reagents | Conditions | Yield | Outcome |

|---|---|---|---|

| Br₂, FeBr₃, CH₂Cl₂, reflux | 2 hours | ~75% | 5-Bromo-4,6-dimethylpyridine |

Step 3 : Introduce nitrile at position 3 via cyanation.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| NaCN, CuI, DMF, 120°C | 12 hours | ~65% |

Alternative Routes and Byproducts

Chlorination as a Comparative Step

Chlorination of related intermediates (e.g., 2,5-dichloro-4,6-dimethylnicotinonitrile) with POCl₃ or phosgene provides insights into halogenation dynamics:

| Intermediate | Reagents | Conditions | Product |

|---|---|---|---|

| 2,5-Dichloro-4,6-dimethylnicotinonitrile | POCl₃, toluene, 110°C | 1 hour | 5-Chloro-4,6-dimethylnicotinonitrile |

Key Challenges and Solutions

- Positional Selectivity : Competing bromination at positions 2 and 4 is mitigated by the electron-withdrawing nitrile group, which directs substitution to position 5.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in nucleophilic substitutions.

- Stability : The nitrile group is stable under acidic/basic conditions but undergoes hydrolysis at elevated temperatures.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Bromo-4,6-dimethylnicotinonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding nicotinic acid derivatives.

Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted nicotinonitriles depending on the nucleophile used.

Oxidation Products: 5-Bromo-4,6-dimethylnicotinic acid.

Reduction Products: 5-Bromo-4,6-dimethylaminomethylpyridine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Bromo-4,6-dimethylnicotinonitrile has been explored for its antimicrobial and antiproliferative properties. Research indicates that derivatives of this compound exhibit significant activity against various microbial strains and cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds derived from this compound against several bacterial and fungal strains. The results are summarized in Table 1.

| Microbial Strain | Activity (IC50 µM) |

|---|---|

| Bacillus subtilis (Gram-positive) | 15 |

| Staphylococcus aureus (Gram-positive) | 10 |

| Escherichia coli (Gram-negative) | 20 |

| Pseudomonas aeruginosa (Gram-negative) | 25 |

| Candida albicans (Fungal) | 18 |

The compound demonstrated varying degrees of inhibitory concentration, indicating its potential as an antimicrobial agent .

Antiproliferative Effects

In vitro studies have shown that this compound derivatives can inhibit the growth of cancer cell lines. The following table outlines the effects observed in different cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colorectal) | 12 | Induces G1 phase arrest and apoptosis |

| A549 (Lung) | 15 | Inhibits tubulin polymerization |

| MCF7 (Breast) | 20 | Induces reactive oxygen species |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science, particularly in the synthesis of novel polymers and nanomaterials.

Nanoparticle Synthesis

Research has indicated that this compound can be utilized in the synthesis of polyphenol-containing nanoparticles. These nanoparticles exhibit unique properties due to the interactions between polyphenols and metal ions, which can enhance their stability and bioactivity .

Case Studies

Several case studies highlight the practical applications of this compound in research:

- Antimicrobial Derivatives Development : A team synthesized various derivatives of this compound to evaluate their antimicrobial properties against a panel of pathogens. The study concluded that certain modifications significantly enhanced activity against resistant strains .

- Cancer Cell Line Studies : Another research group focused on the antiproliferative effects on HT29 cells. They found that specific derivatives not only inhibited growth but also induced apoptosis through oxidative stress mechanisms .

- Polymer Research : Investigations into using this compound for nanoparticle synthesis revealed its ability to stabilize metal ions, leading to enhanced therapeutic efficacy in drug delivery systems .

Wirkmechanismus

The mechanism of action of 5-Bromo-4,6-dimethylnicotinonitrile is primarily based on its ability to interact with biological macromolecules. The bromine atom and nitrile group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial or anticancer agent.

Vergleich Mit ähnlichen Verbindungen

4,6-Dimethylnicotinonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromo-2,4-dimethylnicotinonitrile: Similar structure but with different substitution pattern, leading to variations in reactivity and biological activity.

5-Bromo-4,6-dimethylnicotinic acid: Oxidized form of the compound with different chemical properties.

Uniqueness: 5-Bromo-4,6-dimethylnicotinonitrile is unique due to the presence of both bromine and nitrile functional groups, which confer distinct reactivity and biological activity. Its specific substitution pattern allows for selective reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Biologische Aktivität

5-Bromo-4,6-dimethylnicotinonitrile (BDMN) is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of BDMN, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure:

- Molecular Formula: C8H8BrN

- Molecular Weight: 198.06 g/mol

- CAS Number: 93350-01-7

BDMN can be synthesized through various methods, including the reaction of 5-bromo-4,6-dimethylnicotinic acid derivatives with nitriles. One common synthetic route involves treating 5-bromo-4,6-dimethylnicotinic acid with potassium hydroxide in water at elevated temperatures .

Antimicrobial Activity

BDMN has demonstrated notable antimicrobial properties. In a study evaluating various derivatives of nicotinonitrile compounds, BDMN exhibited significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

This activity suggests that BDMN could serve as a lead compound in the development of new antibacterial agents .

Antioxidant Activity

The antioxidant potential of BDMN has been assessed using various assays, including the DPPH radical scavenging assay. Results indicated that BDMN possesses moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 50 |

These findings indicate that BDMN's antioxidant properties could be beneficial in formulations aimed at combating oxidative damage in cells .

The mechanism by which BDMN exerts its biological effects is thought to involve interaction with specific cellular targets. Preliminary studies suggest that BDMN may inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell lysis. Additionally, its antioxidant activity may be linked to the modulation of reactive oxygen species (ROS) levels within cells .

Case Studies and Research Findings

-

Antibacterial Efficacy Study :

A research team conducted a comparative study on the antibacterial efficacy of BDMN against common pathogens. The results demonstrated that BDMN was effective in reducing bacterial load in vitro and showed promise for further development as an antimicrobial agent. -

Oxidative Stress Model :

In a model of oxidative stress induced by hydrogen peroxide in human cell lines, treatment with BDMN resulted in a significant reduction in cell death compared to untreated controls. This suggests a protective role for BDMN against oxidative damage .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-4,6-dimethylnicotinonitrile?

- Methodology : A common approach involves chlorination of precursor molecules. For example, 4,6-dimethyl-2-hydroxynicotinonitrile is mono-chlorinated at the 5-position using sulfuryl chloride (SO₂Cl₂), followed by bromination. Alternatively, intermediates like 2,5-dichloro-4,6-dimethylnicotinonitrile can be synthesized via reactions with phosphorus oxychloride (POCl₃) and further functionalized .

- Key Considerations : Reaction temperature (70–80°C), solvent selection (e.g., methanol/water mixtures), and catalytic additives (e.g., 1,10-phenanthroline) influence yield and purity.

Q. How can researchers verify the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Typical NMR signals include δ 2.4 (s, 3H for methyl groups) and aromatic proton signals between δ 7.3–8.5, depending on substituents .

- Mass Spectrometry (MS) : Expected molecular ion peaks at m/z 210 (79Br) and 212 (81Br) due to bromine’s isotopic pattern .

- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: ~45%, H: ~3.3%, N: ~13%) .

Q. What safety protocols are essential when handling this compound?

- Handling Guidelines :

- Use personal protective equipment (PPE): gloves, goggles, and lab coats.

- Avoid inhalation (P335: “If respiratory symptoms occur, seek medical attention”) and skin contact (H315: “Causes skin irritation”) .

- Store in a dry, cool environment away from ignition sources (P210: “Keep away from heat/sparks/open flames”) .

Q. What are the primary applications of this compound in organic synthesis?

- Role as a Building Block : Used to synthesize heterocyclic compounds (e.g., pyridines, pyrimidines) and pharmaceutical intermediates. For example, it serves as a precursor in the synthesis of Opicapone, a Parkinson’s disease drug .

Advanced Research Questions

Q. How does this compound participate in organophosphorus reagent reactions?

- Reactivity Insights : Reacts with organophosphorus reagents (e.g., triethyl phosphite) to form phosphorylated derivatives. These reactions often proceed via nucleophilic substitution at the bromine site, with regioselectivity influenced by steric effects from the methyl groups .

- Mechanistic Analysis : Monitor reaction progress using NMR to track phosphorus-containing intermediates.

Q. What computational methods can predict the electronic properties of this compound for corrosion inhibition studies?

- Quantum Chemical Modeling :

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity.

- Parameters like electronegativity and global hardness correlate with inhibition efficiency in acidic environments, as seen in related methylnicotinonitrile derivatives .

Q. How can researchers optimize the synthesis of this compound for high-throughput pharmaceutical applications?

- Process Optimization :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance bromination efficiency.

- Green Chemistry : Replace chlorinated solvents (e.g., dichloromethane) with ionic liquids to reduce environmental impact .

- Scale-Up Challenges : Address exothermic reactions via controlled temperature gradients and inline monitoring (e.g., FTIR for intermediate tracking).

Q. What mechanistic insights explain the synergistic inhibition effects of methylnicotinonitrile derivatives in corrosion studies?

- Synergistic Mechanisms : Methylnicotinonitrile derivatives (e.g., 2-ethoxy analogs) adsorb onto metal surfaces, forming protective films. Combined with iodide ions, they enhance inhibition by modifying charge transfer resistance, as demonstrated in electrochemical impedance spectroscopy (EIS) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.